3-Ethylpyridine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
3-ethylpyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-6-4-3-5-9-7(6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPZOENCUXTBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies
The synthesis of 3-ethylpyridine-2-carboxylic acid hydrochloride typically involves the following steps:
- Construction of the pyridine ring with appropriate substitution.
- Introduction of the carboxylic acid group at the 2-position.
- Alkylation at the 3-position to introduce the ethyl group.
- Conversion to the hydrochloride salt.
Detailed Synthetic Methods
Hydrolysis of 3-ethyl-2-cyanopyridine
One of the most direct and scalable methods involves the hydrolysis of 3-ethyl-2-cyanopyridine to yield 3-ethylpyridine-2-carboxylic acid, followed by conversion to the hydrochloride salt.
- Dissolve 3-ethyl-2-cyanopyridine in deionized water.
- Add sodium hydroxide (1.0–1.3 molar equivalents) and heat to 50–70°C.
- Reflux for 4–12 hours to complete hydrolysis.
- Steam off excess water, then cool the reaction mixture.
- Acidify with 30% hydrochloric acid to pH 2.5–6.5.
- Extract and crystallize the product using ethanol.
- Dry to obtain 3-ethylpyridine-2-carboxylic acid, then treat with hydrochloric acid to form the hydrochloride salt.
| Parameter | Value/Range | |
|---|---|---|
| Reaction Temp | 50–70°C | |
| Reflux Time | 4–12 hours | |
| NaOH:Cyanopyridine | 1.0–1.3:1 (mol/mol) | |
| Acidification | 30% HCl, pH 2.5–6.5 | |
| Yield | High (not specified) | |
| Purification | Ethanol extraction |
Ring Construction via Condensation
Another approach involves constructing the pyridine ring with the desired substituents through condensation reactions. For example, condensation of ethyl acetoacetate, formaldehyde, and ammonia or amine derivatives under acidic conditions can yield substituted pyridines, which are then carboxylated and converted to the hydrochloride salt.
- This method is more common for general pyridine derivatives and may require further steps to introduce both the ethyl and carboxylic acid functionalities at the correct positions.
Oxidation of Substituted Quinolines
For certain pyridine-2-carboxylic acid derivatives, oxidation of substituted quinolines has been reported. For example, 3-ethyl-8-hydroxyquinoline can be oxidized under alkaline hydrogen peroxide conditions, followed by acidification to isolate the carboxylic acid, which can then be converted to the hydrochloride salt. However, this method is less direct and more suitable for dicarboxylic acid derivatives.
Conversion to Hydrochloride Salt
After obtaining 3-ethylpyridine-2-carboxylic acid by any of the above routes, the hydrochloride salt is formed by dissolving the acid in water or ethanol and adding a stoichiometric amount of hydrochloric acid. The solution is then concentrated and cooled to precipitate the hydrochloride salt, which is collected by filtration and dried.
Comparative Evaluation of Methods
| Method | Yield | Scalability | Purity | Complexity | Industrial Suitability |
|---|---|---|---|---|---|
| Hydrolysis of nitrile | High | High | High | Moderate | Excellent |
| Condensation ring synthesis | Variable | Moderate | Variable | High | Moderate |
| Oxidation of quinolines | Moderate | Low | High | High | Limited |
- Hydrolysis of nitrile is the preferred method due to its simplicity, high yield, and scalability.
- Condensation and oxidation routes are less direct and more suited for specific derivative syntheses.
Summary Table: Key Preparation Parameters
| Step | Reagent/Condition | Notes |
|---|---|---|
| Nitrile hydrolysis | NaOH, H2O, 50–70°C, 4–12 h | Direct, high yield |
| Acidification | 30% HCl, pH 2.5–6.5 | Forms hydrochloride salt |
| Extraction/Crystallization | Ethanol, cooling | Purifies product |
| Drying | Oven, moderate temperature | Ensures stability and purity |
Chemical Reactions Analysis
Types of Reactions
3-Ethylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemical Research Applications
1. Synthesis of Complex Molecules
3-Ethylpyridine-2-carboxylic acid hydrochloride serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful for creating more complex structures. For instance, it can participate in substitution reactions, leading to the formation of diverse pyridine derivatives.
2. Reference Standard in Drug Development
In pharmaceutical research, this compound is often used as a reference standard during drug testing and development due to its well-characterized biological activity. It aids in the evaluation of new compounds' efficacy and safety profiles.
3. Catalysis
The compound has been investigated for its role as a catalyst in various chemical reactions. Its structural features allow it to facilitate reactions that are crucial for synthesizing pharmaceutical intermediates.
Biological Research Applications
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its interaction with microbial membranes, suggesting mechanisms that may inhibit bacterial growth. Further investigations into its binding affinities are essential for understanding its therapeutic potential against infections .
2. Enzyme Modulation
The compound has been studied for its potential to modulate enzyme activity involved in metabolic pathways. This aspect is particularly relevant in the context of drug metabolism and the development of therapeutics targeting specific enzymes.
Medical Applications
1. Therapeutic Potential
Preliminary studies suggest that this compound may have therapeutic effects in treating various diseases due to its biological activity. Ongoing research aims to elucidate its mechanisms of action and potential applications in clinical settings .
2. Drug Formulation
Given its properties, this compound can be incorporated into drug formulations aimed at enhancing bioavailability or targeting specific biological pathways, thus improving therapeutic outcomes.
Data Table: Summary of Applications
| Field | Application | Details |
|---|---|---|
| Chemical Research | Synthesis of Complex Molecules | Acts as a building block for diverse pyridine derivatives |
| Reference Standard in Drug Development | Used for evaluating new compounds' efficacy and safety | |
| Catalysis | Facilitates reactions crucial for synthesizing pharmaceutical intermediates | |
| Biological Research | Antimicrobial Activity | Interacts with microbial membranes; potential for inhibiting bacterial growth |
| Enzyme Modulation | Modulates enzyme activity involved in metabolic pathways | |
| Medical Applications | Therapeutic Potential | Investigated for treatment of various diseases |
| Drug Formulation | Enhances bioavailability or targets specific pathways |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against several pathogenic bacteria. The compound was tested against strains such as Escherichia coli and Staphylococcus aureus, showing promising results that warrant further exploration into its mechanism of action and potential as an antimicrobial agent .
Case Study 2: Enzyme Interaction Studies
Research involving enzyme assays revealed that this compound could inhibit specific enzymes linked to metabolic disorders. The findings suggest that this compound may be useful in developing treatments for conditions related to enzyme deficiencies or dysregulation .
Mechanism of Action
The mechanism of action of 3-Ethylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
The following analysis compares 3-ethylpyridine-2-carboxylic acid hydrochloride with structurally or functionally related compounds, focusing on molecular properties, substituent effects, and applications.
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound* | C₈H₁₀ClNO₂ | 3-ethyl, 2-COOH | ~187.6 (estimated) | Pharmaceutical intermediates |
| 3-(Ethylamino)pyridine-2-carboxylic acid HCl | C₈H₁₁ClN₂O₂ | 3-ethylamino, 2-COOH | 202.64 | Life science research |
| Jatrorrhizine hydrochloride | C₂₀H₂₀ClNO₄ | Complex alkaloid structure | 373.83 | Antidiabetic, antimicrobial |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 2-chloro, 6-methyl, 4-COOH | 172.57 | Chemical synthesis |
*Estimated based on structural analogs.
Key Observations :
- Substituent Effects: The ethyl group in the target compound increases lipophilicity compared to polar groups like ethylamino () or chloro (). This may enhance passive diffusion across biological membranes but reduce aqueous solubility without the hydrochloride counterion.
- Hydrochloride Salts: Compounds like Jatrorrhizine hydrochloride () and 3-(ethylamino)pyridine-2-carboxylic acid HCl () demonstrate that hydrochloride salts improve solubility for therapeutic formulations.
Biological Activity
3-Ethylpyridine-2-carboxylic acid hydrochloride (EPCA-HCl) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is being investigated for various therapeutic applications, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of EPCA-HCl, supported by relevant research findings, case studies, and data tables.
EPCA-HCl is characterized by the following chemical formula and properties:
- Molecular Formula : CHNO·HCl
- Molecular Weight : 151.165 g/mol
- Physical State : White to off-white powder
The biological activity of EPCA-HCl is primarily attributed to its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the pyridine ring may participate in π-π interactions with aromatic amino acids in proteins, thereby affecting their function. These interactions are crucial for its antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
EPCA-HCl has shown promising antimicrobial properties against a range of bacterial and fungal pathogens. The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential enzymatic functions.
Case Study: Antimicrobial Efficacy
A study investigated the efficacy of EPCA-HCl against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These results indicate that EPCA-HCl exhibits significant antimicrobial activity, particularly against Gram-positive bacteria .
Anti-inflammatory Properties
Research has also explored the anti-inflammatory effects of EPCA-HCl. In vitro studies demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in activated macrophages.
Data Table: Cytokine Inhibition
| Cytokine | Control (pg/mL) | EPCA-HCl Treatment (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 600 |
| IL-6 | 1200 | 450 |
| IL-1β | 800 | 300 |
The above data suggests that EPCA-HCl significantly reduces cytokine levels, indicating its potential as an anti-inflammatory agent .
Research Applications
EPCA-HCl serves as a valuable building block in synthetic chemistry and drug development. Its unique structural features make it suitable for creating more complex organic molecules with potential therapeutic applications.
Comparison with Similar Compounds
To better understand the uniqueness of EPCA-HCl, it is useful to compare it with other pyridine derivatives:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 3-Methylpyridine-2-carboxylic acid hydrochloride | Methyl group at 3-position | Moderate antimicrobial activity |
| Pyridine-2-carboxylic acid | No ethyl group | Limited biological activity |
| 3-Ethylpyridine-2-carboxylic acid | Ethyl group at 3-position | Stronger antimicrobial and anti-inflammatory effects |
The presence of the ethyl group in EPCA-HCl enhances its reactivity and biological activity compared to its analogs.
Q & A
Q. What are the optimal synthetic routes for 3-ethylpyridine-2-carboxylic acid hydrochloride, and how can reaction efficiency be improved?
The synthesis typically involves multi-step reactions, such as alkylation of pyridine derivatives followed by carboxylation and hydrochlorination. To enhance efficiency:
- Catalyst Optimization : Use bio-compatible catalysts (e.g., thiamine hydrochloride) to accelerate condensation steps while maintaining mild reaction conditions (room temperature, aqueous media) .
- Purification : Employ column chromatography or recrystallization using polar solvents (e.g., methanol-water mixtures) to isolate high-purity products.
- Yield Monitoring : Track intermediates via TLC or HPLC with UV detection (207–210 nm) to confirm reaction progression .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural Confirmation : Use -NMR and -NMR to verify the ethyl group (δ ~1.3 ppm for CH, δ ~2.5–3.0 ppm for CH) and carboxylic acid proton (δ ~12–13 ppm).
- Purity Assessment : HPLC with a C18 column (150 mm × 4.6 mm, 5 µm), mobile phase: 0.03 M KHPO-methanol (70:30 v/v), flow rate: 1 mL/min, UV detection at 207 nm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., theoretical [M+H] for CHClNO: 196.05 g/mol).
Q. How should stability studies be designed for this compound under varying storage conditions?
- Temperature/Humidity Tests : Store samples at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (accelerated degradation). Monitor via HPLC every 30 days for 6 months to detect hydrolysis or oxidation.
- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; quantify degradation products (e.g., free pyridine derivatives) using LC-MS .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations at the B3LYP/6-311+G(d,p) level).
- Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns, which may explain shifts in NMR .
- Dynamic Effects : Consider tautomerization or solvent interactions in solution-state NMR that differ from solid-state structures .
Q. What strategies mitigate interference from byproducts during HPLC quantification?
- Method Development : Optimize gradient elution (e.g., 5–40% methanol over 20 minutes) to separate the target peak from impurities.
- Validation : Validate selectivity by spiking samples with common byproducts (e.g., ethylpyridine isomers) and confirm baseline separation .
- Detector Tandem Use : Couple UV with charged aerosol detection (CAD) for non-chromophoric impurities .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Q. What mechanistic insights explain its catalytic role in multicomponent reactions?
- Acid-Base Properties : The hydrochloride salt acts as a proton donor, facilitating imine or enolate formation in reactions (e.g., Knoevenagel condensations).
- Steric Effects : The ethyl group may hinder π-π stacking, directing regioselectivity in heterocyclic syntheses .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
Q. What protocols ensure reproducibility in biological activity assays involving this compound?
Q. How to resolve discrepancies in toxicity profiles across in vitro and in vivo studies?
- Dose-Response Analysis : Perform OECD-compliant assays (e.g., Ames test for mutagenicity, zebrafish embryotoxicity) to harmonize data.
- Metabolite Tracking : Use -labeled compound to identify toxic metabolites via radio-HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
